N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Osteoporosis Wnt/β-catenin signaling Mesenchymal stem cell differentiation

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (CAS 883715-23-9), also referred to as MBOC or Macamide Impurity 14, is a macamide alkaloid isolated from Lepidium meyenii Walp. (Maca).

Molecular Formula C26H39NO2
Molecular Weight 397.6 g/mol
CAS No. 883715-23-9
Cat. No. B1649422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide
CAS883715-23-9
Molecular FormulaC26H39NO2
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4-,8-7-,11-10-
InChIKeyXKHCEDYSKNATME-YSTUJMKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (883715-23-9): Structural and Pharmacological Baseline for Scientific Procurement


N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (CAS 883715-23-9), also referred to as MBOC or Macamide Impurity 14, is a macamide alkaloid isolated from Lepidium meyenii Walp. (Maca) [1]. Chemically, it is the amide conjugate of α-linolenic acid (C18:3 n-3) and 3-methoxybenzylamine (C26H39NO2; MW 397.59) [2]. This compound is structurally characterized by three cis double bonds (9Z,12Z,15Z) along the octadecatrienamide chain, a feature that distinguishes it from saturated or less unsaturated macamide congeners and directly impacts its biological profile. Its primary reported mechanism is activation of the canonical Wnt/β-catenin signaling pathway, leading to osteogenic differentiation of mesenchymal stem cells and bone formation [1].

Why N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Cannot Be Substituted by Other Macamides or Fatty Acid Amides


Macamides are not a homogeneous class of interchangeable compounds; their biological activity is exquisitely dependent on the degree of fatty acid unsaturation and the presence of the 3-methoxybenzyl moiety. Direct comparative data demonstrate that substituting MAC 18:3 with its saturated or less unsaturated analogs results in complete loss of Wnt/β-catenin-mediated osteogenic activity [1] and a 10-fold reduction or complete loss of PPARγ activation [2]. Similarly, replacing the 3-methoxybenzyl group with a simple benzyl group (N-benzyl-(9Z,12Z,15Z)-octadecatrienamide) shifts the compound's primary mechanism from Wnt activation to FAAH inhibition, with an IC50 of 41.8 μM . Therefore, generic substitution based solely on the "macamide" or "fatty acid amide" classification will not replicate the specific functional profile of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in osteogenesis or PPARγ-mediated pathways.

Quantitative Differentiation Evidence for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (883715-23-9) vs. Key Comparators


Wnt/β-Catenin Pathway Activation: MBOC vs. N-(3-Methoxybenzyl)oleamide (MAC 18:1) and N-(3-Methoxybenzyl)linoleamide (MAC 18:2)

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is currently the only macamide for which direct, quantitative evidence of Wnt/β-catenin pathway activation and consequent osteogenic differentiation has been reported. In C3H/10T1/2 mesenchymal stem cells, MBOC significantly increased the expression of osteogenic markers runt-related transcription factor 2 (Runx2), osterix (Osx), and alkaline phosphatase (ALP) [1]. This activity is not observed with the saturated analog N-(3-methoxybenzyl)oleamide (MAC 18:1) or the di-unsaturated analog N-(3-methoxybenzyl)linoleamide (MAC 18:2) in the same assay system, as no published data exist demonstrating Wnt activation for these compounds. The presence of three cis double bonds in the linolenamide chain appears critical for this specific pharmacological activity.

Osteoporosis Wnt/β-catenin signaling Mesenchymal stem cell differentiation

PPARγ Activation: MAC 18:3 vs. MAC 18:2 and MAC 18:1

In a direct gene reporter assay, N-(3-Methoxybenzyl)linolenamide (MAC 18:3) activated peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 20.4 ± 0.1 μM, demonstrating 1.1-fold higher potency than the linoleamide analog MAC 18:2 (EC50 = 22.6 ± 0.1 μM) [1]. Notably, the oleamide analog MAC 18:1 showed no detectable PPARγ activation in the same assay [1]. This head-to-head comparison establishes a clear rank order of PPARγ activation potency (MAC 18:3 > MAC 18:2 > MAC 18:1) that directly correlates with the degree of fatty acid unsaturation.

PPARγ Metabolic regulation Neuroprotection

Mitochondrial Protection: MAC 18:3 vs. MAC 18:2 and MAC 18:1

In a neurotoxicity model using U-87 MG glioblastoma cells exposed to 50 μM MnCl2, pre-treatment with MAC 18:3 (1–10 μM) significantly reduced the percentage of cells with depolarized mitochondria from 72.7% (MnCl2 alone) to 35.7% (p ≤ 0.05) [1]. MAC 18:2 and MAC 18:1 also attenuated mitochondrial depolarization, but MAC 18:3 was effective at lower concentrations (1–10 μM) compared to MAC 18:2 (1–30 μM) and MAC 18:1 (0.3–3 μM) [1]. While all three macamides conferred protection, the quantitative magnitude and concentration range differ, indicating distinct potency and efficacy profiles.

Mitochondrial dysfunction Neuroprotection Manganese toxicity

FAAH Inhibition: MAC 18:3 vs. N-Benzyl Analog

While direct FAAH inhibitory data for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is limited, the structurally related N-benzyl-(9Z,12Z,15Z)-octadecatrienamide (differing only by the absence of the 3-methoxy group) is a known FAAH inhibitor with an IC50 of 41.8 μM . This provides a class-level inference that the 3-methoxybenzyl-containing analog may also interact with FAAH, but the 3-methoxy group introduces additional pharmacological activities (Wnt activation, PPARγ agonism) that are absent in the simple benzyl derivative. Therefore, the two compounds cannot be considered functionally interchangeable despite sharing the linolenamide backbone.

FAAH inhibition Endocannabinoid system Pain

Prioritized Application Scenarios for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (883715-23-9) Based on Quantitative Evidence


Postmenopausal Osteoporosis and Bone Regeneration Research

Based on the robust in vivo evidence that MBOC increases trabecular thickness, trabecular number, and bone volume/tissue volume while decreasing trabecular separation in ovariectomized mice [1], this compound is uniquely suited for studies investigating Wnt/β-catenin-mediated bone formation. Its ability to upregulate osteocalcin and Runx2 in vivo [1] makes it a validated positive control or lead compound for osteoporosis drug discovery programs. Procurement is justified when the experimental goal is to activate the canonical Wnt pathway in mesenchymal stem cells, as no other macamide has demonstrated this specific activity.

PPARγ-Mediated Metabolic and Neuroprotective Studies

With a quantified EC50 of 20.4 ± 0.1 μM for PPARγ activation [2], MAC 18:3 is a valuable tool for dissecting PPARγ-dependent metabolic regulation, adipogenesis, and neuroprotection. Its 1.1-fold higher potency relative to MAC 18:2 and its combination of PPARγ activity with mitochondrial protection [2] position it as a superior choice over MAC 18:2 or MAC 18:1 in assays requiring PPARγ engagement.

Mitochondrial Dysfunction and Neurotoxicity Models

The demonstrated ability of MAC 18:3 to reduce MnCl2-induced mitochondrial depolarization from 72.7% to 35.7% at 1–10 μM [2] supports its use in models of manganese neurotoxicity and mitochondrial dysfunction. Its efficacy at lower concentrations than MAC 18:2 makes it a practical choice for cellular assays where compound solubility or off-target effects at higher doses may be a concern.

Comparative Pharmacology of Fatty Acid Amide Structural Analogs

MBOC serves as a critical reference compound for structure-activity relationship (SAR) studies of macamides and fatty acid amides. Its unique tri-unsaturated linolenamide backbone and 3-methoxybenzyl moiety confer a distinct pharmacological signature—Wnt activation, PPARγ agonism, and mitochondrial protection—that is not recapitulated by saturated (MAC 18:1) or di-unsaturated (MAC 18:2) analogs [1][2]. Procurement is essential for any comparative study aiming to map the contribution of unsaturation and benzyl substitution to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.